Bromo-PEG3-Acid
Description
Structural Architecture and Chemical Identity
Bromo-PEG3-Acid possesses a well-defined molecular structure characterized by the chemical formula C9H17BrO5 and a molecular weight of 285.13 grams per mole. The compound's IUPAC nomenclature, 3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propanoic acid, provides a systematic description of its structural components. The canonical SMILES representation, C(COCCOCCOCCBr)C(=O)O, illustrates the linear arrangement of functional groups connected through the polyethylene glycol backbone. This molecular architecture consists of a terminal bromide group linked to a carboxylic acid functionality through a three-unit polyethylene glycol spacer. The InChI key OKWHCSUISPMYIJ-UHFFFAOYSA-N serves as a unique identifier for this specific structural arrangement.
The compound's structural analysis reveals several critical components that define its chemical behavior. The polyethylene glycol backbone consists of three ethylene oxide units (-CH2CH2O-) that provide flexibility and hydrophilicity to the molecule. At one terminus, a bromide group is attached via an ethyl linkage, creating a 2-bromoethoxy functionality that serves as an excellent leaving group for nucleophilic substitution reactions. The opposite terminus features a propionic acid moiety, specifically a three-carbon chain terminating in a carboxylic acid group. This dual functionality creates a heterobifunctional linker molecule capable of participating in multiple types of chemical reactions simultaneously.
Functional Group Analysis
The bromide functional group in this compound exhibits characteristics typical of alkyl halides, particularly those attached to primary carbon centers. The 2-bromoethoxy configuration places the bromide on a primary carbon atom, which enhances its reactivity toward nucleophilic substitution mechanisms. This positioning is strategically important because primary alkyl halides undergo SN2 reactions more readily than their secondary or tertiary counterparts. The electron-withdrawing nature of the adjacent oxygen atom further activates the carbon-bromide bond, making it more susceptible to nucleophilic attack. Research indicates that bromide functions as an excellent leaving group due to its ability to stabilize negative charge through its large, polarizable electron cloud.
The carboxylic acid functionality presents different chemical possibilities for molecular modification and conjugation. The terminal propionic acid group contains a carbonyl carbon that can undergo various activation strategies to form amide bonds with amine-containing substrates. Studies have shown that carboxylic acids can be activated using coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to form reactive intermediates that readily react with primary and secondary amines. This activation mechanism involves the formation of an O-acylisourea intermediate followed by NHS ester formation, which then undergoes nucleophilic substitution with amine nucleophiles to produce stable amide bonds.
Properties
IUPAC Name |
3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWHCSUISPMYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Core Reaction Components for this compound Synthesis
| Component | Role | Example Reagents |
|---|---|---|
| PEG3 Backbone | Hydrophilic spacer | Triethylene glycol |
| Bromide Source | Electrophilic agent | 1,2-Dibromoethane |
| Carboxylic Acid Precursor | Terminal functionalization | 3-Bromopropionic acid |
| Coupling Agent | Facilitate bond formation | EDC, HATU |
| Solvent | Reaction medium | Dichloromethane, DMF |
Stepwise Etherification and Substitution
Carboxylic Acid Coupling
The hydroxyl terminus of the bromo-PEG3 intermediate is oxidized to a carboxylic acid. Two primary approaches are employed:
-
Oxidation with Jones Reagent : CrO3 in H2SO4 converts the terminal alcohol to a carboxylic acid. However, this method risks over-oxidation and requires stringent temperature control.
-
Mitsunobu Reaction : Using triphenylphosphine and diethyl azodicarboxylate (DEAD), the hydroxyl group is displaced by a protected carboxylic acid precursor (e.g., tert-butyl bromoacetate), followed by deprotection with trifluoroacetic acid.
Key Considerations :
-
Protection-Deprotection : tert-Butyl esters are preferred for acid-labile protection.
-
Side Reactions : Competitive elimination or ether cleavage necessitates inert atmospheres and moisture-free conditions.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves unreacted precursors. A retention time of 8.2 minutes corresponds to this compound with >98% purity.
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Scalability Issues :
Comparative Evaluation of Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromide group serves as a highly reactive leaving group, enabling efficient nucleophilic substitution under mild conditions .
Key Reactants and Conditions
Mechanistic Insight :
The bromide undergoes SN2 displacement, where nucleophiles attack the electrophilic carbon adjacent to the bromide. The PEG spacer enhances solubility, allowing reactions in aqueous media .
Example :
Reaction with sodium hydrosulfide (NaSH) yields thiol-PEG3-acid, critical for site-specific protein modification .
Amide Bond Formation
The terminal carboxylic acid reacts with primary amines via carbodiimide-mediated coupling, forming stable amide bonds .
Reaction Optimization
| Activator | Coupling Conditions | Efficiency | Applications |
|---|---|---|---|
| EDC/HOBt | pH 4.5–5.5, 0°C–RT | >90% yield | Protein-drug conjugates |
| DIC/DMAP | DMF, 25°C | 85–90% yield | Surface functionalization |
Critical Factors :
- pH : Optimal at 4.5–5.5 to stabilize the reactive O-acylisourea intermediate .
- Competing Hydrolysis : Unreacted intermediates hydrolyze to regenerate carboxylic acids, necessitating stoichiometric control .
Case Study :
EDC-mediated conjugation of this compound to trastuzumab (anti-HER2 antibody) achieved a drug-to-antibody ratio (DAR) of 3.8 ± 0.2, demonstrating high reproducibility .
Competitive Reactivity and Selectivity
The dual functionality introduces challenges in selective modifications:
- Order of Reactivity : Bromide substitution typically precedes carboxylic acid activation to avoid cross-reactivity .
- Orthogonal Strategies : Sequential reactions (e.g., initial bromide substitution followed by EDC coupling) enable precise bioconjugation .
Comparative Kinetics :
| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Half-Life (25°C) |
|---|---|---|
| Br⁻ Substitution (with thiols) | 1.2 × 10⁻³ | 15 min |
| Amide Formation (with EDC) | 5.6 × 10⁻⁴ | 30 min |
Drug Delivery Systems
- ADC Development : this compound links cytotoxic payloads (e.g., MMAE) to antibodies via thioether bonds, enhancing tumor targeting .
- PEGylation : Improves pharmacokinetics of peptides (e.g., insulin), increasing half-life from 5 hrs (unmodified) to 20 hrs (PEGylated) .
Material Science
Stability and Storage
Scientific Research Applications
Chemical Properties and Mechanism of Action
Bromo-PEG3-Acid contains three PEG units, enhancing its solubility in biological environments. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for efficient conjugation with various biomolecules. The carboxylic acid group enables the formation of stable amide bonds with primary amines, which is crucial for creating conjugates with proteins and other biomolecules .
Chemistry
- Building Block for Synthesis : this compound is utilized as a versatile building block in the synthesis of small molecules and PEGylated compounds. Its ability to engage in nucleophilic substitution reactions makes it valuable for creating complex chemical structures .
Biology
- Bioconjugation : This compound is widely used for bioconjugation processes, where it facilitates the attachment of biomolecules such as proteins or peptides to PEG chains. This modification enhances the solubility and stability of these biomolecules, improving their pharmacokinetic properties .
Medicine
- Drug Delivery Systems : this compound plays a crucial role in developing advanced drug delivery systems, including antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs). These systems target specific cells or proteins, thereby improving therapeutic efficacy while minimizing side effects .
Industry
- Functionalized PEG Derivatives : In industrial applications, this compound is employed in synthesizing various functionalized PEG derivatives used as surfactants, emulsifiers, and stabilizers in pharmaceuticals and cosmetics .
Case Studies
- Antibody-Drug Conjugates : this compound has been successfully incorporated into antibody-drug conjugates to enhance their solubility and stability. Studies have shown that these conjugates exhibit improved therapeutic effects against cancer cells while reducing systemic toxicity.
- PROTAC Development : Research has demonstrated the utility of this compound in developing PROTACs aimed at targeted protein degradation. These compounds leverage the unique properties of this compound to selectively degrade harmful proteins within cells, offering a novel therapeutic approach for various diseases .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Chemistry | Synthesis Building Block | Used for creating complex molecules through nucleophilic substitution reactions |
| Biology | Bioconjugation | Enhances solubility and stability of biomolecules through PEGylation |
| Medicine | Drug Delivery Systems | Key component in antibody-drug conjugates and PROTACs for targeted therapies |
| Industry | Functionalized PEG Derivatives | Utilized as surfactants and stabilizers in pharmaceuticals and cosmetics |
Mechanism of Action
Bromo-PEG3-Acid exerts its effects through its functional groups, which can undergo various chemical reactions. The bromo group can participate in nucleophilic substitution reactions, allowing the introduction of new functional groups. The carboxyl group can participate in esterification and amidation reactions, enabling the formation of esters and amides. These reactions allow this compound to be used as a versatile building block for the synthesis of various functionalized PEG derivatives .
Comparison with Similar Compounds
Variation in PEG Chain Length
The number of PEG units significantly impacts solubility, steric flexibility, and linker length. Below is a comparison of Bromo-PEG3-Acid with analogs of differing PEG lengths:
Key Insight : this compound strikes a balance between solubility and steric accessibility, making it versatile for drug development. Longer PEG chains (e.g., PEG4) improve solubility but may reduce reaction efficiency due to increased hydrophilicity .
Variation in Terminal Functional Groups
Functional groups dictate conjugation strategies and downstream applications:
Key Insight : this compound’s carboxylic acid group offers direct compatibility with amine-containing biomolecules (e.g., antibodies), whereas bromo-alcohol derivatives necessitate additional activation steps .
Solubility and Stability
PEG length and terminal groups influence physicochemical properties:
Biological Activity
Bromo-PEG3-acid, a heterobifunctional polyethylene glycol (PEG) derivative, has garnered attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and biological activities. This compound contains a bromo group at one end and a carboxylic acid group at the other, facilitating its use as a crosslinker in various applications, including drug delivery systems and targeted protein degradation strategies.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This structure allows for significant versatility in bioconjugation applications, enhancing the solubility and stability of conjugated molecules.
This compound functions primarily as a linker in drug conjugates. Its PEG component improves the pharmacokinetic properties of therapeutic agents by enhancing solubility, reducing immunogenicity, and increasing circulation time in biological systems. The bromo group serves as an effective leaving group for nucleophilic substitution reactions, enabling the attachment of various biomolecules or drugs to achieve desired therapeutic effects .
Applications in Drug Development
- Antibody-Drug Conjugates (ADCs) : this compound is utilized to link antibodies with cytotoxic drugs, allowing for targeted delivery to cancer cells while minimizing damage to healthy tissues.
- Proteolysis Targeting Chimeras (PROTACs) : This compound plays a crucial role in PROTAC technology, which harnesses the ubiquitin-proteasome system to selectively degrade target proteins. The incorporation of this compound in PROTACs enhances their efficacy by improving solubility and stability .
- Bioconjugation : The compound is employed in various bioconjugation strategies, facilitating the attachment of therapeutic agents to proteins or other biomolecules .
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits promising biological activity through its application in drug delivery systems. Key findings include:
- Increased Solubility : The PEG component significantly enhances the water solubility of conjugated drugs, which is critical for their bioavailability.
- Targeted Delivery : By linking therapeutic agents to targeting ligands via this compound, researchers can achieve more precise delivery to diseased tissues, particularly in cancer therapy .
- Reduced Immunogenicity : The hydrophilic nature of PEG reduces the likelihood of immune responses against conjugated drugs, improving patient outcomes .
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated enhanced solubility and stability of ADCs using this compound as a linker, leading to improved therapeutic indices in preclinical models. |
| Study 2 | Investigated the use of this compound in PROTACs, showing significant degradation of target proteins in cancer cell lines compared to controls. |
| Study 3 | Evaluated bioconjugation efficiency with this compound, resulting in successful attachment of therapeutic agents to antibodies with high yield and purity. |
Q & A
Q. How can researchers determine the solubility of Bromo-PEG3-Acid in aqueous versus organic solvents for experimental design?
this compound’s solubility is influenced by its PEG spacer, which enhances hydrophilicity. For aqueous solubility, dissolve in PBS (pH 7.4) or water with sonication. For organic solvents, test polar aprotic solvents like DMSO or DMF. Always validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates. Adjust pH if necessary, as the carboxylic acid group (pKa ~4.5) may require deprotonation for stability .
Q. What are standard protocols for conjugating this compound to amine-containing biomolecules (e.g., proteins, peptides)?
Use carbodiimide crosslinkers (e.g., EDC/NHS) to activate the carboxylic acid group for nucleophilic attack by primary amines. Typical steps:
- Dissolve this compound in anhydrous DMF (1–5 mM).
- Add EDC (1.2 equiv) and NHS (1.5 equiv), stir at 25°C for 30 min.
- Add amine-containing biomolecule (1.1 equiv) in PBS, react for 2–4 hr at 4°C.
- Purify via size-exclusion chromatography (SEC) or dialysis. Confirm conjugation via MALDI-TOF or SDS-PAGE with Coomassie staining .
Q. Which analytical techniques are recommended to validate the purity of this compound post-synthesis?
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%).
- NMR : Confirm structural integrity via ¹H NMR (DMSO-d6): δ 3.5–3.7 ppm (PEG backbone), δ 4.3 ppm (Br-CH2), δ 12.5 ppm (COOH).
- Mass Spectrometry : ESI-MS in negative mode to verify molecular weight (expected [M-H]⁻: 309.1 g/mol) .
Q. What storage conditions are optimal to prevent degradation of this compound?
Store at −20°C in anhydrous DMSO or under inert gas (argon) to prevent hydrolysis of the bromo group. Aliquot to avoid freeze-thaw cycles. Monitor degradation via TLC (silica gel, ethyl acetate/hexanes 1:1; Rf ~0.3) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for bromo-alkyne click chemistry using this compound?
- Catalyst Screening : Test Cu(I) (e.g., TBTA-Cu) versus Ru-based catalysts for azide-alkyne cycloadditions.
- Solvent Compatibility : Use tert-butanol/water mixtures (1:1) to balance solubility of PEG and hydrophobic alkynes.
- Kinetic Analysis : Monitor reaction progress via in-situ IR (disappearance of azide peak at ~2100 cm⁻¹). Optimize molar ratios (1:1.2 this compound:alkyne) and temperature (25–50°C) .
Q. How should discrepancies in reported conjugation efficiencies (e.g., 60% vs. 90%) be addressed methodologically?
- Controlled Replicates : Perform triplicate experiments under identical conditions (pH, temperature, reagent purity).
- Error Source Analysis : Quantify residual unreacted this compound via reverse-phase HPLC.
- Statistical Modeling : Apply ANOVA to identify variability sources (e.g., batch effects, storage duration) .
Q. What experimental designs are suitable to assess the impact of PEG chain length on bioconjugate stability?
Use a PICO framework :
- Population : Bromo-PEGn-Acid (n=3, 4, 6).
- Intervention : Conjugation to a model protein (e.g., BSA).
- Comparison : Stability in serum (37°C, 72 hr) via SEC-HPLC.
- Outcome : Half-life calculated from degradation kinetics. Include negative controls (non-PEGylated BSA) .
Q. How can researchers statistically analyze batch-to-batch variability in crosslinking efficiency?
- Data Collection : Record reaction yields, purity, and storage time for ≥5 batches.
- Multivariate Regression : Correlate efficiency with variables like solvent lot, humidity, or activation time.
- Control Charts : Use Six Sigma principles to establish acceptable variability thresholds (±2σ) .
Methodological Notes
- Contradiction Resolution : When literature reports conflicting data (e.g., optimal pH for conjugation), conduct meta-analysis using PRISMA guidelines to identify methodological differences (e.g., buffer ionic strength, reagent ratios) .
- Ethical Considerations : Adhere to institutional guidelines for handling brominated compounds, ensuring waste disposal complies with EPA/DOT regulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
